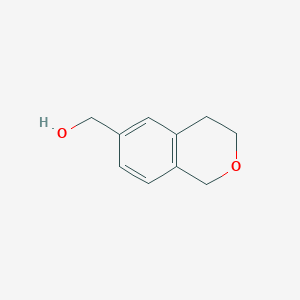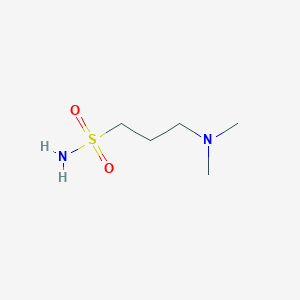
3-(Dimethylamino)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an organic moiety. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetone. The reaction mixture is stirred at low temperatures (around -10°C) for several hours, followed by warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Amines and related derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the sulfonamide group.
Dimethylaminopropylamine: Another related compound used in the synthesis of surfactants and other chemicals.
Uniqueness
3-(Dimethylamino)propane-1-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C5H14N2O2S |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
3-(dimethylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
InChI-Schlüssel |
BJCLIJHWFYJQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


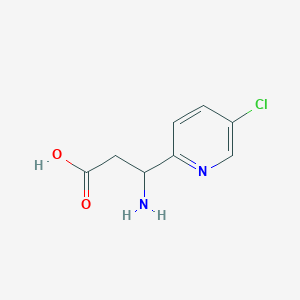
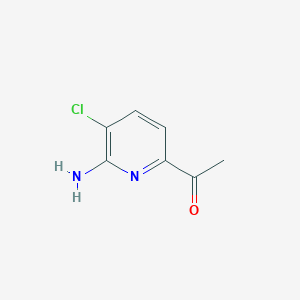
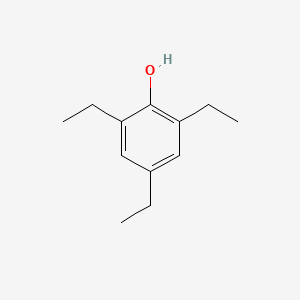
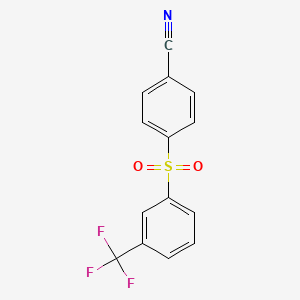
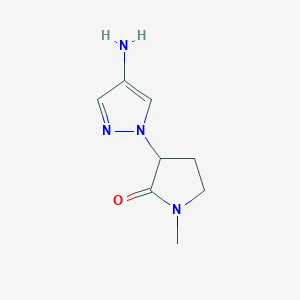
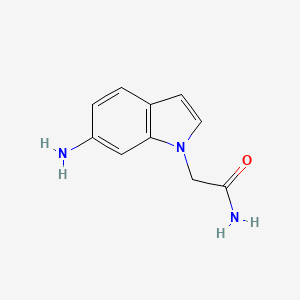
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)

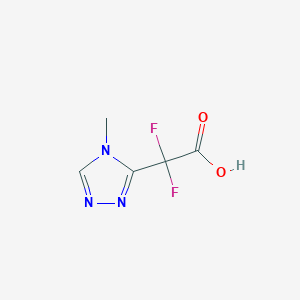
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

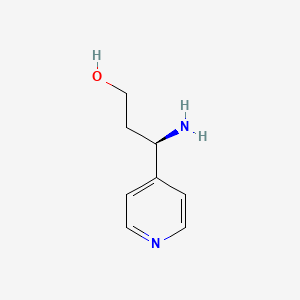
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
